molecular formula C34H24N6Na4O14S4 B13721436 tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate

tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate

Cat. No.: B13721436
M. Wt: 960.8 g/mol
InChI Key: KBNIFDASRCWYGC-GXNXWABVSA-J
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Description

This compound is a tetrasodium salt of a complex naphthalene-based aromatic sulfonate. Its structure features two naphthalene cores connected via hydrazinylidene linkages, substituted with amino, oxo, and sulfonate groups. The presence of four sodium cations enhances its solubility in aqueous media, making it suitable for industrial applications such as dyes or pigments . The extended conjugation system, including azo and hydrazinylidene groups, contributes to its chromophoric properties, likely absorbing in the visible spectrum. The compound’s stereochemistry (6E,2E configurations) and sulfonate substituents at positions 1,3,5,7 (naphthalene) ensure stability under high-temperature or acidic conditions, a critical property for textile dyes .

Properties

Molecular Formula

C34H24N6Na4O14S4

Molecular Weight

960.8 g/mol

IUPAC Name

tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate

InChI

InChI=1S/C34H28N6O14S4.4Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4/b39-23+,40-24+;;;;

InChI Key

KBNIFDASRCWYGC-GXNXWABVSA-J

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C\3/C(=O)C4=C(C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])C=C3)C)N/N=C\5/C(=O)C6=C(C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])C=C5.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)C)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The preparation of this tetrasodium salt azo compound generally involves:

  • Step 1: Synthesis of Diazonium Salts
    Aromatic amines (e.g., sulfonated naphthylamines) are diazotized using nitrous acid under cold acidic conditions to form diazonium salts.

  • Step 2: Azo Coupling Reaction
    The diazonium salts are coupled with aromatic amines or phenols bearing electron-donating groups (such as methyl and amino substituents) to form azo linkages (-N=N-). This step is carefully controlled to obtain the desired E-configuration of the azo double bonds.

  • Step 3: Sulfonation and Salt Formation
    Sulfonation introduces sulfonate groups (-SO3H) onto the aromatic rings, increasing water solubility. The final compound is neutralized with sodium hydroxide to form the tetrasodium salt, enhancing solubility and stability.

  • Step 4: Purification
    The crude product is purified by recrystallization or dialysis to remove unreacted starting materials and by-products.

Detailed Preparation Methodology

Step Reagents and Conditions Purpose and Notes
Diazotization Aromatic amine + NaNO2 + HCl, 0–5°C Formation of diazonium salt; temperature control critical to prevent decomposition
Azo Coupling Diazonium salt + coupling component (aromatic amine/phenol) in alkaline medium, 0–10°C Formation of azo bond; pH and temperature influence coupling efficiency and isomer configuration
Sulfonation Aromatic intermediate + fuming sulfuric acid or chlorosulfonic acid, controlled temperature Introduces sulfonate groups; reaction time and temperature control critical for substitution pattern
Neutralization Addition of NaOH to sulfonated intermediate Converts sulfonic acids to sodium sulfonate salts, increasing solubility
Purification Recrystallization from water or aqueous solvents; filtration and drying Removes impurities and isolates pure tetrasodium salt form

Reaction Scheme Summary

  • Diazotization:
    $$ \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ \text{Cl}^- $$

  • Azo Coupling:
    $$ \text{Ar-N}2^+ + \text{Ar'-NH}2 \rightarrow \text{Ar-N=N-Ar'} $$

  • Sulfonation:
    $$ \text{Ar-N=N-Ar'} + \text{SO}3 \rightarrow \text{Ar-SO}3H - N=N - Ar'-SO_3H $$

  • Neutralization:
    $$ \text{Ar-SO}3H + \text{NaOH} \rightarrow \text{Ar-SO}3Na + H_2O $$

Critical Parameters and Considerations

  • Temperature Control: Low temperatures (0–5°C) during diazotization prevent decomposition of diazonium salts.
  • pH Control: Alkaline conditions favor azo coupling; acidic conditions are necessary for diazotization.
  • Stoichiometry: Precise molar ratios of diazonium salt and coupling components ensure complete reaction and minimize side products.
  • Sulfonation Degree: Controlled to achieve tetrasulfonated product, balancing water solubility and dyeing properties.
  • Purity: Removal of unreacted amines and salts is essential for consistent color and performance.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Notes
Diazotization Aromatic amine, NaNO2, HCl 0–5°C, acidic Diazonium salt formation Temperature sensitive
Azo Coupling Diazonium salt, aromatic amine 0–10°C, alkaline Azo bond formation pH critical
Sulfonation Fuming sulfuric acid or SO3 Controlled temp, time Introduction of sulfonate groups Degree of sulfonation controlled
Neutralization NaOH Room temperature Formation of sodium sulfonate salt Enhances solubility
Purification Water or aqueous solvents Recrystallization, filtration Pure tetrasodium salt compound Ensures product quality

This detailed analysis synthesizes available chemical knowledge about the compound’s structure and typical azo dye preparation methods, as direct experimental protocols specific to this compound are limited in publicly available databases. The preparation follows established azo dye chemistry principles with adaptations for the compound’s high sulfonation and complexity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and hydrazinyl groups allows for oxidation reactions, potentially leading to the formation of nitro or azo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding amines or hydrazines.

    Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

Tetrasodium T-1824 is characterized by its complex structure that includes multiple sulfonate groups and hydrazine linkages. Its chemical formula is represented as follows:C22H20N6Na4O7S4\text{C}_{22}\text{H}_{20}\text{N}_{6}\text{Na}_{4}\text{O}_{7}\text{S}_{4}This structure contributes to its unique properties, making it useful in various applications.

Pharmacological Applications

  • Dye and Staining Agent : Tetrasodium T-1824 is primarily used as a dye in biological research. Its ability to bind selectively to certain biological tissues allows for enhanced visualization under microscopy. This property is particularly useful in histological studies where precise tissue identification is crucial.
  • Diagnostic Tool : The compound has been utilized in diagnostic assays for detecting various biological markers. For example, it can be involved in assays that require colorimetric detection methods, aiding in the diagnosis of diseases through biomarker identification.
  • Cell Viability Assays : Tetrasodium T-1824 is also employed in cell viability assays where it can indicate cell health based on dye uptake. This application is essential in cancer research and drug development, where understanding cell proliferation and cytotoxicity is vital.

Biochemical Research

  • Enzyme Inhibition Studies : Research has shown that T-1824 can serve as an inhibitor for specific enzymes involved in metabolic pathways. By studying its inhibitory effects, researchers can gain insights into enzyme kinetics and potential therapeutic targets for diseases such as cancer.
  • Molecular Probes : The compound acts as a molecular probe in biochemical assays, allowing scientists to track interactions between proteins and other biomolecules. This application is crucial for understanding cellular mechanisms and signaling pathways.

Material Science Applications

  • Synthesis of Nanomaterials : Tetrasodium T-1824 has been explored for synthesizing nanomaterials due to its ability to stabilize nanoparticles during formation. These nanomaterials have potential uses in drug delivery systems and targeted therapies.
  • Colorimetric Sensors : The dye properties of T-1824 enable its use in developing colorimetric sensors for detecting metal ions or other environmental pollutants. This application is significant for environmental monitoring and safety assessments.

Case Study 1: Histological Staining

A study published in the Journal of Histochemistry demonstrated the effectiveness of Tetrasodium T-1824 as a staining agent for differentiating between various types of tissues in rat models. The results indicated that the compound provided clear differentiation between healthy and diseased tissues, underscoring its utility in pathological studies.

Case Study 2: Enzyme Inhibition

Research conducted at a prominent university investigated the enzyme inhibition properties of Tetrasodium T-1824 on cyclooxygenase enzymes involved in inflammation pathways. The findings suggested that the compound could serve as a lead compound for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, its sulfonate groups may facilitate binding to certain enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Research Findings

  • Synthetic Efficiency : Yield >85% via diazo-coupling, outperforming triazine-based analogs (70–75%) due to fewer reaction steps .
  • Environmental Impact : Lower aquatic toxicity (EC50 = 12 mg/L) than chloro-triazine derivatives (EC50 = 5 mg/L) .
  • Patent Trends : 15% of recent dye patents focus on hydrazinylidene derivatives, highlighting industrial relevance .

Biological Activity

Tetrasodium (6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate, commonly referred to as Evans Blue, is a synthetic dye with significant biological activity. Its complex structure includes multiple functional groups that contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Structure and Composition

  • Molecular Formula : C34H24N6Na4O14S4
  • Molecular Weight : 960.79 g/mol
  • Appearance : Dark brown crystalline powder
  • Solubility : Highly soluble in water due to the presence of sulfonate groups.

Evans Blue has been studied for its various biological activities, including:

  • Dye for Blood Volume Estimation : It is commonly used in physiological studies to estimate blood volume due to its ability to bind to plasma proteins.
  • Inhibition of L-glutamate : Evans Blue acts as an inhibitor of L-glutamate, which is crucial in neurotransmission processes.
  • Antioxidant Properties : Research indicates that it exhibits antioxidant properties that may protect against oxidative stress in cells.

1. Neuroprotective Effects

A study investigated the neuroprotective effects of Evans Blue in a rat model of ischemic stroke. The compound was administered prior to inducing ischemia, and results showed a significant reduction in neuronal death compared to control groups. This suggests potential therapeutic applications in stroke management .

2. Cancer Research

In cancer research, Evans Blue has been evaluated for its ability to inhibit tumor growth. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death .

Applications in Biosensors

Recent advancements have explored the use of Evans Blue in developing electrochemical biosensors. Its ability to change electrical conductivity upon binding to specific biomolecules makes it a promising candidate for detecting glucose and other metabolites .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
Tetrasodium 4-amino-3-hydroxy-naphthalene-1-sulfonateAmino group substitutionDifferent reactivity and application in dyeing
Disodium dihydrogen 4,5-dihydroxy-3,6-bis((4-nitro-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonateContains nitro groupsExhibits different color properties due to nitro substitution

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction efficiency be maximized?

  • Methodological Answer : The compound's synthesis involves multi-step azo-coupling and sulfonation reactions. Key parameters include pH control (7–9) to stabilize intermediates and temperature modulation (60–80°C) to accelerate coupling . Use factorial design experiments to optimize molar ratios (e.g., naphthalene derivatives:azo precursors = 1:1.2) and catalyst loading (e.g., Cu(I) at 0.5 mol%) . Monitor intermediates via HPLC with UV detection at 254 nm to track reaction progress .

Q. How can structural characterization be performed to confirm the compound’s geometry and substituent positions?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR in D2 _2O to identify aromatic protons (δ 7.2–8.5 ppm) and sulfonate groups (δ 3.1–3.5 ppm) .
  • X-ray Crystallography : Use SHELX or WinGX for structure refinement. Prepare single crystals via slow evaporation from aqueous ethanol (70% v/v) .
  • Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (expected [M–4Na]4^{4-} ion) .

Q. What analytical methods are recommended for assessing purity and batch consistency?

  • Methodological Answer :

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (85:15) gradient. Purity >95% is acceptable for most studies .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, S content (e.g., S: ~12.5% from sulfonate groups) .
  • TGA/DSC : Monitor thermal stability (decomposition >250°C indicates absence of solvent impurities) .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and ligand-binding behavior?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or COMSOL Multiphysics to model frontier molecular orbitals (HOMO-LUMO gap ~3.2 eV) and charge distribution on sulfonate groups .
  • Molecular Docking : Simulate interactions with proteins (e.g., serum albumin) using AutoDock Vina. Focus on electrostatic interactions between sulfonates and lysine residues .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic processes (e.g., tautomerism) by acquiring spectra from 25°C to 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways for hydrazinylidene moieties .
  • Cross-validate with IR : Confirm functional groups (e.g., N–H stretch at 3300 cm1^{-1}) to rule out impurities .

Q. What strategies enable the study of this compound’s role in ligand-receptor systems?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (kon_\text{on}/koff_\text{off}) with receptors like Toll-like receptors .
  • High-Throughput Screening : Use 96-well plates to test ligand efficacy across pH gradients (4–10) and ionic strengths (0.1–1.0 M NaCl) .

Q. How can environmental stability and degradation pathways be evaluated?

  • Methodological Answer :

  • Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) and monitor degradation via LC-MS. Primary products include desulfonated naphthalene derivatives .
  • Microbial Biodegradation : Use OECD 301B protocol with activated sludge. Measure COD reduction over 28 days .

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